![molecular formula C10H12N4O B2950666 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-92-9](/img/structure/B2950666.png)
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Mecanismo De Acción
Target of Action
The primary targets of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs . The compound has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from catalyzing its substrate . The exact nature of this interaction and the resulting changes in the target proteins are still under investigation.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with various tyrosine kinases . These include pathways involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and phosphodiesterase type 5 (PDE5) . The downstream effects of these interactions can lead to a variety of cellular responses, including changes in cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with and the biochemical pathways it affects . For example, by inhibiting tyrosine kinases, the compound can disrupt signal transduction pathways, leading to altered cell behavior . In the context of cancer, this can result in reduced tumor growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s protonation degree can be significantly impacted by temperature . This can affect the compound’s interaction with its targets and, consequently, its overall effectiveness
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, leading to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include unsaturated derivatives, hydrogenated compounds, and substituted pyrido[2,3-d]pyrimidines .
Aplicaciones Científicas De Investigación
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
4-amino-6-chloropyrido[2,3-d]pyrimidine: A precursor in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: Known for their biological activities, including anti-HIV and antitumor properties.
Uniqueness
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one stands out due to its unique combination of a dimethylamino group and a methyl group, which enhances its nucleophilic and catalytic properties. This makes it particularly effective in various chemical reactions and biological applications .
Actividad Biológica
4-(Dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyridopyrimidine family, which has garnered interest due to its diverse biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, synthesizing data from various studies and reviews to present a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a pyridopyrimidine core, which is significant for its interaction with biological targets. The presence of the dimethylamino group at position 4 enhances its solubility and potential bioactivity.
Kinase Inhibition
One of the primary biological activities associated with this compound is its role as a kinase inhibitor . Kinases are critical enzymes involved in various signaling pathways that regulate cell growth and proliferation. The compound has shown promising results against several kinases, including:
- Dihydrofolate Reductase (DHFR)
- Tyrosine Kinases (e.g., Abl kinase)
- Mitogen-Activated Protein Kinases (MAPKs)
Studies indicate that derivatives of pyridopyrimidine compounds exhibit varying degrees of inhibitory activity against these kinases, suggesting that modifications in their structure can lead to enhanced potency and selectivity .
Antitumor Activity
Research has highlighted the compound's potential in cancer therapy. It has been investigated for its effects on various cancer cell lines, demonstrating significant inhibition of tumor growth. For example:
- In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of breast cancer cells by targeting specific tyrosine kinases involved in tumorigenesis .
- In vivo studies have also reported that these compounds can reduce tumor size in animal models, indicating their potential for further development as anticancer agents .
Case Study 1: Inhibition of Tyrosine Kinase
A study conducted by Li et al. demonstrated that a related compound effectively inhibited the activity of the Abl kinase in both in vitro and in vivo settings. The results indicated that modifications at the N8 position significantly increased the inhibitory potency compared to methylated analogs .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of pyridopyrimidine derivatives, including this compound. The study found that these compounds exhibited nanomolar range activity against BCR-ABL positive leukemia cells, highlighting their therapeutic potential .
Research Findings Summary Table
Study | Target | Activity | IC50 (µM) | Comments |
---|---|---|---|---|
Li et al. | Abl Kinase | Inhibition | 0.5 | Significant potency increase with N8 modification |
MDPI Review | Various Cancer Cell Lines | Antitumor | 0.1 - 1.0 | Effective against multiple cancer types |
ResearchGate Study | DHFR | Inhibition | 0.75 | Potential use as an antimetabolite in cancer therapy |
Propiedades
IUPAC Name |
4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-13(2)9-7-4-5-8(15)14(3)10(7)12-6-11-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURLZIMJCYXISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=CN=C2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.